

# chemical and physical properties of 2-methylbutyrate

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## Compound of Interest

Compound Name: 2-Methylbutyrate

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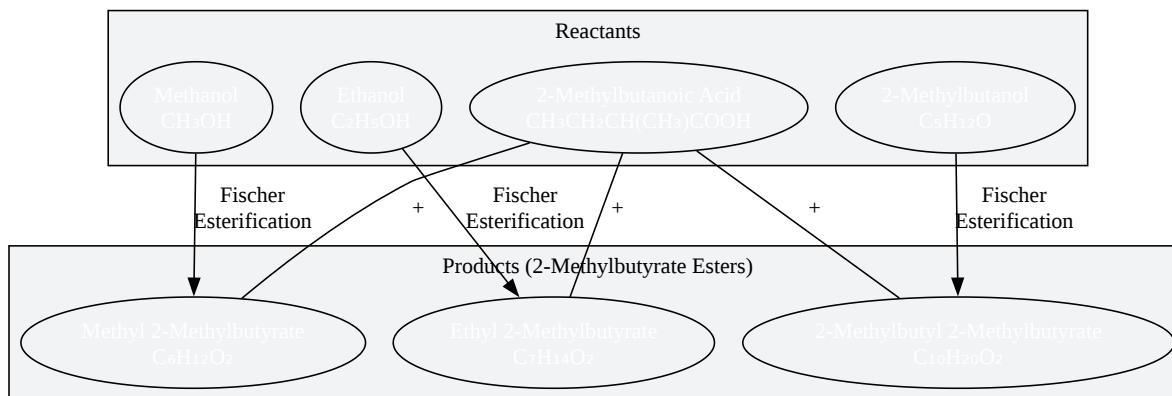
An In-depth Technical Guide to the Chemical and Physical Properties of **2-Methylbutyrate**

## Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-methylbutyrate** esters, with a primary focus on methyl **2-methylbutyrate**, ethyl **2-methylbutyrate**, and 2-methylbutyl **2-methylbutyrate**. These compounds are of significant interest to researchers in the fields of flavor and fragrance chemistry, as well as to professionals in drug development and chemical synthesis. This document consolidates key data on their chemical identity, physicochemical properties, and spectral information. Detailed experimental protocols for their synthesis and property determination are also presented. Visualizations are provided to illustrate logical relationships and experimental workflows, adhering to a specified set of technical guidelines for clarity and accessibility.

## Chemical Identity

**2-Methylbutyrate** are esters of 2-methylbutanoic acid. The identity of the ester is determined by the alcohol moiety. This guide focuses on three common examples: methyl **2-methylbutyrate**, ethyl **2-methylbutyrate**, and 2-methylbutyl **2-methylbutyrate**.



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Table 1: Chemical Identification of Common **2-Methylbutyrate** Esters

Identifier	Methyl 2-Methylbutyrate	Ethyl 2-Methylbutyrate	2-Methylbutyl 2-Methylbutyrate
IUPAC Name	methyl 2-methylbutanoate[1]	ethyl 2-methylbutanoate[2]	2-methylbutyl 2-methylbutanoate[3]
Synonyms	Methyl anteisovalerate, 2-methylbutanoic acid methyl ester[1]	Ethyl 2-methylbutanoate, Ethyl alpha-methylbutyrate[4][5]	2-methylbutyl 2-methylbutanoate, Butanoic acid, 2-methyl-, 2-methylbutyl ester[3][6]
CAS Number	868-57-5[1][7]	7452-79-1[2][4]	2445-78-5[3][6]
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>2</sub> [1][8]	C <sub>7</sub> H <sub>14</sub> O <sub>2</sub> [2]	C <sub>10</sub> H <sub>20</sub> O <sub>2</sub> [3][6]
Molecular Weight	116.16 g/mol [1][7]	130.18 g/mol [2]	172.26 g/mol [3][6]
InChIKey	OCWLYWIFNDCWRZ -UHFFFAOYSA-N[1] [7]	HCRBXQFHJMCLF- UHFFFAOYSA-N	PVYFCGRBIREQLL- UHFFFAOYSA-N[3]
SMILES	CCC(C)C(=O)OC[1] [7]	CCOC(=O)C(C)CC	CCC(C)COC(=O)C(C) CC[3]

## Physicochemical Properties

The physical and chemical properties of **2-methylbutyrate** esters are crucial for their application in various fields. These esters are generally colorless liquids with characteristic fruity odors.[1][2][6] Their volatility and solubility are key parameters for their use as flavor and fragrance compounds.

Table 2: Physical and Chemical Properties of **2-Methylbutyrate** Esters

Property	Methyl 2-Methylbutyrate	Ethyl 2-Methylbutyrate	2-Methylbutyl 2-Methylbutyrate
Appearance	Colorless liquid with a sweet, fruity, apple-like odor.[1][9]	Colorless oily liquid with a fruity odor.[2]	Colorless to pale yellow liquid.[3][6]
Boiling Point	115 °C (lit.)[7][9]	132-133 °C (lit.)[2]	184-187 °C @ 760 mm Hg[10]
Melting Point	-91°C (estimate)[8]	-93.23 °C[11]	No data available.[6]
Density	0.88 g/mL at 25 °C (lit.)[7][9]	0.865 g/mL at 25 °C (lit.)	0.855 g/cm <sup>3</sup> at 25 °C[6]
Refractive Index	n <sub>20/D</sub> 1.393 (lit.)[7][9]	n <sub>20/D</sub> 1.397 (lit.)	1.409-1.509[3]
Solubility	Very slightly soluble in water; soluble in alcohol and oils.[9]	Very slightly soluble in water; soluble in alcohol and propylene glycol.[2][11]	No data available, but expected to be poorly soluble in water.[6]
Flash Point	19.4 °C[8] / 32 °C (closed cup)[12]	26 °C (closed cup) / 79.0 °F (26.1 °C)[13]	67 °C[6] / 153.00 °F (TCC)[14][15]
Vapor Pressure	No data available	No data available	0.713 mm/Hg @ 25.00 °C (est.)[14]
logP (o/w)	1.20550[8]	2.158 (est)[16]	3.649[6]

## Spectral Data

Spectral data is essential for the structural elucidation and quality control of **2-methylbutyrate** esters.

Table 3: Spectral Data for Methyl **2-Methylbutyrate**

Spectrum Type	Key Features
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 90 MHz)	Shifts [ppm]: 3.67 (s, 3H, -OCH <sub>3</sub> ), 2.43 (m, 1H, -CH-), 1.45-1.71 (m, 2H, -CH <sub>2</sub> -), 1.10-1.18 (d, 3H, -CH(CH <sub>3</sub> )-), 0.90 (t, 3H, -CH <sub>2</sub> CH <sub>3</sub> ). <a href="#">[1]</a>
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 25.16 MHz)	Shifts [ppm]: 177.09 (C=O), 51.36 (-OCH <sub>3</sub> ), 41.10 (-CH-), 26.95 (-CH <sub>2</sub> -), 16.68 (-CH(CH <sub>3</sub> )-), 11.64 (-CH <sub>2</sub> CH <sub>3</sub> ). <a href="#">[1]</a>
Mass Spectrometry (GC-MS)	Major fragments (m/z): 88, 57, 41, 29, 85. <a href="#">[1]</a>

## Experimental Protocols

### Synthesis of Methyl 2-Methylbutyrate via Fischer Esterification

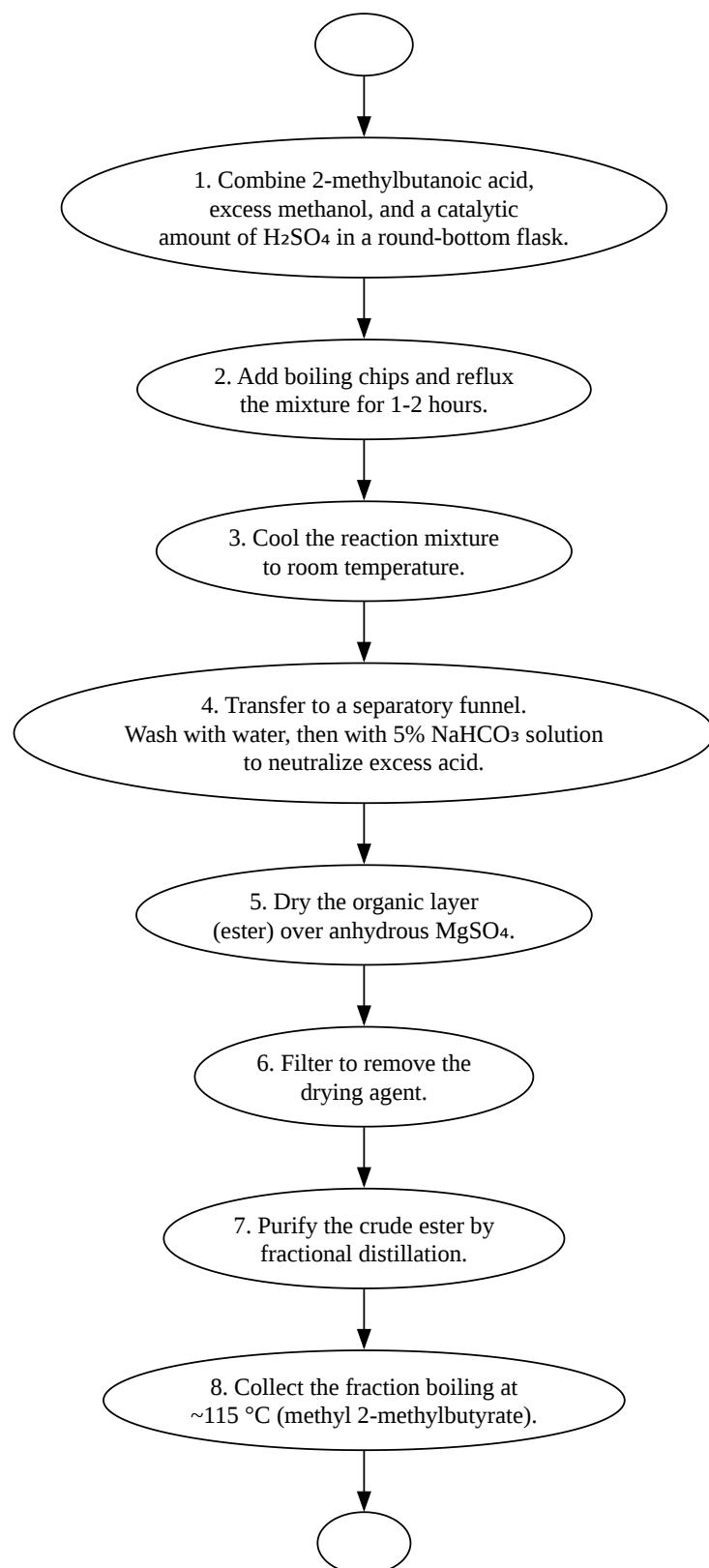
This protocol describes a general method for the synthesis of methyl **2-methylbutyrate**.

Objective: To synthesize methyl **2-methylbutyrate** from 2-methylbutanoic acid and methanol using an acid catalyst.

#### Materials:

- 2-methylbutanoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or p-toluenesulfonic acid[\[17\]](#)
- Sodium bicarbonate (NaHCO<sub>3</sub>) solution (5% w/v)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Boiling chips
- Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus

#### Methodology:

[Click to download full resolution via product page](#)**Procedure Details:**

- Reaction Setup: In a round-bottom flask, combine 1 mole of 2-methylbutanoic acid with 3-5 moles of methanol. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume).
- Reflux: Add boiling chips to the flask, attach a reflux condenser, and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: After cooling, transfer the mixture to a separatory funnel. Wash sequentially with water to remove excess methanol, then with a 5% sodium bicarbonate solution to neutralize the acidic catalyst (caution: CO<sub>2</sub> evolution), and finally with brine.
- Drying and Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the solution to remove the drying agent. The crude ester is then purified by fractional distillation, collecting the fraction at the known boiling point of the target ester.[\[17\]](#)

## Determination of Boiling Point

Objective: To accurately measure the boiling point of a purified **2-methylbutyrate** sample.

Materials:

- Purified liquid sample
- Distillation apparatus (micro-distillation setup for small volumes)
- Calibrated thermometer
- Heating mantle or oil bath
- Boiling chips

Methodology:

- Place a small volume of the purified liquid and a boiling chip into the distillation flask.
- Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

- Heat the flask gently.
- Record the temperature at which the liquid boils and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the ambient atmospheric pressure.
- If necessary, a correction can be applied to normalize the boiling point to standard pressure (760 mm Hg).

## Biological Activity and Signaling Pathways

Information on specific signaling pathways directly modulated by simple esters like methyl or ethyl **2-methylbutyrate** is not extensively documented in publicly available literature. These molecules are primarily recognized for their role as volatile organic compounds (VOCs) contributing to the aroma of fruits like apples and strawberries.[\[2\]](#)[\[18\]](#)

Their biological significance is largely related to chemosensation (smell and taste) in various organisms. In drug development, such esters might be considered as simple synthons or starting materials for more complex molecules. The parent acid, 2-methylbutanoic acid, is a short-chain fatty acid and is found naturally in various plants and as a metabolic byproduct.[\[19\]](#)

## Safety and Handling

**2-Methylbutyrate** esters are generally classified as flammable liquids.[\[12\]](#)[\[13\]](#)[\[20\]](#)

- Handling: Use in a well-ventilated area, away from ignition sources.[\[6\]](#)[\[21\]](#) Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[\[21\]](#)
- Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[\[4\]](#)[\[6\]](#) Keep away from heat, sparks, and open flames.[\[20\]](#)
- First Aid: In case of skin contact, wash with soap and water.[\[6\]](#)[\[21\]](#) In case of eye contact, rinse thoroughly with water for at least 15 minutes.[\[6\]](#) If inhaled, move to fresh air.[\[6\]](#) If swallowed, do not induce vomiting and seek medical attention.[\[6\]](#)

## Conclusion

This technical guide has summarized the core chemical and physical properties of key **2-methylbutyrate** esters. The data, presented in structured tables, provides a valuable resource for researchers and professionals. The included experimental protocols offer practical guidance for the synthesis and characterization of these compounds. While their primary application remains in the flavor and fragrance industry, the foundational data provided here is essential for any scientific investigation or application involving these esters.

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